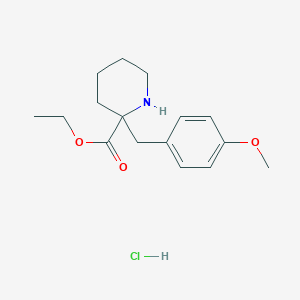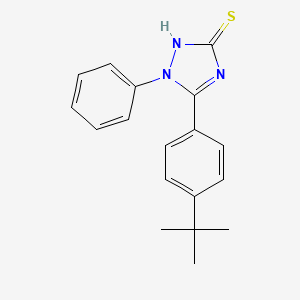
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid
概要
説明
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoro-substituted phenyl ring, and a chiral center. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Introduction of the fluoro-substituted phenyl ring: This step involves the coupling of the protected amine with a fluoro-substituted phenyl derivative.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the chiral center play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The Fmoc group can also influence the compound’s solubility and stability, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid: The enantiomer of the compound, which may exhibit different biological activities.
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-phenyl-propionic acid: A similar compound lacking the fluoro-substituent, which can affect its reactivity and binding properties.
Uniqueness
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid is unique due to the presence of the fluoro-substituted phenyl ring and the chiral center, which confer distinct chemical and biological properties. These features make it a valuable tool in various research and industrial applications.
特性
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNBVBFPVLABO-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)


![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)



![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
